molecular formula C11H16N2O2 B13631867 4,4-Dimethyl-1-(1-methyl-1h-pyrazol-4-yl)pentane-1,3-dione

4,4-Dimethyl-1-(1-methyl-1h-pyrazol-4-yl)pentane-1,3-dione

Cat. No.: B13631867
M. Wt: 208.26 g/mol
InChI Key: MSEDWCXGYYKZMT-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-(1-methyl-1h-pyrazol-4-yl)pentane-1,3-dione is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1-(1-methyl-1h-pyrazol-4-yl)pentane-1,3-dione typically involves the condensation of 4,4-dimethyl-1,3-pentanedione with 1-methyl-1H-pyrazole-4-carbaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation has also been explored to accelerate the reaction and reduce the overall reaction time .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-(1-methyl-1h-pyrazol-4-yl)pentane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Dimethyl-1-(1-methyl-1h-pyrazol-4-yl)pentane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-(1-methyl-1h-pyrazol-4-yl)pentane-1,3-dione involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethyl-1-(1-methyl-1h-pyrazol-4-yl)pentane-1,3-dione is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of a pyrazole ring with a diketone moiety allows for diverse chemical transformations and potential therapeutic applications .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

4,4-dimethyl-1-(1-methylpyrazol-4-yl)pentane-1,3-dione

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)10(15)5-9(14)8-6-12-13(4)7-8/h6-7H,5H2,1-4H3

InChI Key

MSEDWCXGYYKZMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C1=CN(N=C1)C

Origin of Product

United States

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